molecular formula C8H5ClFNO3 B6266624 [(4-chloro-3-fluorophenyl)carbamoyl]formic acid CAS No. 480451-91-0

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid

Cat. No.: B6266624
CAS No.: 480451-91-0
M. Wt: 217.6
InChI Key:
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Description

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid is a chemical compound that belongs to the acylurea herbicide family. It is widely used in agricultural fields to control weed growth. This compound is known for its effectiveness in inhibiting the growth of unwanted plants, making it a valuable tool in modern agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid typically involves the reaction of 4-chloro-3-fluoroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with formic acid to yield the desired product. The reaction conditions usually require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted phenylcarbamoyl derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of [(4-chloro-3-fluorophenyl)carbamoyl]formic acid involves the inhibition of specific enzymes in plants that are essential for their growth. By targeting these enzymes, the compound disrupts the metabolic pathways, leading to the death of the weed. The molecular targets include enzymes involved in amino acid synthesis and photosynthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-formylphenylboronic acid
  • 4-formylphenylboronic acid
  • Carbamic acid

Uniqueness

[(4-chloro-3-fluorophenyl)carbamoyl]formic acid stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and effectiveness as a herbicide compared to other similar compounds .

Properties

CAS No.

480451-91-0

Molecular Formula

C8H5ClFNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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